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Hexyl[1-(pyridin-2-yl)ethyl]amine

Cat. No.: B13293898
M. Wt: 206.33 g/mol
InChI Key: QZHFSKQNIQYNDW-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Pyridine-Containing Amine Ligands and Building Blocks

The exploration of pyridine-containing amine ligands has a rich history intertwined with the development of coordination chemistry. Pyridine (B92270) itself, a basic heterocyclic organic compound, has long been recognized for its ability to act as a ligand in transition metal complexes. wikipedia.orgjscimedcentral.com The introduction of amine functionalities to the pyridine ring significantly expanded the coordination possibilities, leading to the development of a diverse range of chelating ligands.

Early research in this area focused on simple aminoalkylpyridines, exploring their coordination behavior with various metal ions. Over time, more complex and sterically demanding pyridine-amine ligands were synthesized, including those with additional donor atoms and chiral centers. The discovery of pyridine-bis(imine) (PDI) ligands in the late 1990s marked a significant milestone, as iron catalysts bearing these ligands proved to be highly active for ethylene (B1197577) polymerization. acs.org This discovery spurred further interest in the design and synthesis of novel pyridine-containing amine ligands for a wide range of catalytic applications. The evolution of these ligands has been driven by the desire to fine-tune the electronic and steric properties of the resulting metal complexes, thereby controlling their reactivity and selectivity. researchgate.net

Strategic Importance of Substituted Pyridyl-Ethylamine Scaffolds in Synthetic Chemistry and Materials Science

Substituted pyridyl-ethylamine scaffolds are of strategic importance due to their modular nature and the unique properties they impart to the molecules in which they are incorporated. In synthetic chemistry, these scaffolds serve as valuable building blocks for the construction of more complex molecules, including pharmaceuticals and agrochemicals. The pyridine ring can be readily functionalized, allowing for the systematic modification of a molecule's properties. acs.org

In the realm of materials science, pyridyl-ethylamine derivatives are utilized in the development of coordination polymers and metal-organic frameworks (MOFs). The ability of the pyridine nitrogen and the amine group to coordinate to metal centers allows for the self-assembly of extended structures with interesting photophysical and electronic properties. acs.org These materials have potential applications in areas such as gas storage, catalysis, and sensing. The specific substitution pattern on the pyridyl-ethylamine scaffold can influence the topology and functionality of the resulting material.

Rationale and Scope of Research on Hexyl[1-(pyridin-2-yl)ethyl]amine within Academic Paradigms

Within the broader context of pyridyl-ethylamine derivatives, the specific compound this compound presents an interesting case for academic investigation. While detailed research on this particular molecule is limited, its structural features suggest potential for exploration in several areas. The presence of a chiral center at the ethylamine (B1201723) bridge, coupled with the coordinating ability of the pyridine nitrogen and the secondary amine, makes it a candidate for use as a chiral ligand in asymmetric catalysis.

The hexyl group introduces a significant lipophilic component to the molecule, which could influence its solubility and interaction with nonpolar environments. This feature could be exploited in the design of new catalytic systems or in the development of novel materials with specific interfacial properties. The scope of research on this compound would likely involve its synthesis, characterization, and evaluation in various applications, such as a ligand in coordination chemistry or as a building block in the synthesis of more complex organic molecules.

Below is a table of the basic properties of this compound.

PropertyValue
CAS Number 114366-08-4
Molecular Formula C13H22N2
Molecular Weight 206.33 g/mol

Data obtained from chemical supplier information. sigmaaldrich.comarctomsci.com

Further research would be necessary to fully elucidate the chemical and physical properties of this compound and to explore its potential applications. This would include detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and investigation into its coordination chemistry with various metal ions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H22N2 B13293898 Hexyl[1-(pyridin-2-yl)ethyl]amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H22N2

Molecular Weight

206.33 g/mol

IUPAC Name

N-(1-pyridin-2-ylethyl)hexan-1-amine

InChI

InChI=1S/C13H22N2/c1-3-4-5-7-10-14-12(2)13-9-6-8-11-15-13/h6,8-9,11-12,14H,3-5,7,10H2,1-2H3

InChI Key

QZHFSKQNIQYNDW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(C)C1=CC=CC=N1

Origin of Product

United States

Synthetic Methodologies for Hexyl 1 Pyridin 2 Yl Ethyl Amine and Analogous Compounds

Direct Amination Approaches for N-Alkylated Pyridyl-Ethylamines

Direct amination methods forge the core carbon-nitrogen bond in a single key step. Palladium-catalyzed cross-coupling and reductive amination are two prominent strategies in this category.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming carbon-nitrogen bonds. wikipedia.orgacsgcipr.org This reaction is particularly useful for coupling amines with aryl halides, which can be challenging with traditional methods due to the low reactivity of the aryl partner. wikipedia.orgacsgcipr.org The process generally involves an aryl halide, an amine, a palladium catalyst (often a Pd(0) or Pd(II) source), a phosphine (B1218219) or carbene ligand, and a base. acsgcipr.org

In the synthesis of N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds, a convergent synthetic route utilizing the Buchwald-Hartwig amination has been successfully developed. nih.gov This method involves the cross-coupling of N-alkyl-O-(4-methoxybenzyl)hydroxylamines with 2-halopyridines. nih.gov Research has shown that the choice of ligand is crucial, with bidentate phosphine ligands like BINAP and DPPF often providing better yields and reaction rates compared to earlier catalyst systems. wikipedia.org

A study exploring this route for synthesizing new antibacterial agents used standard Buchwald-Hartwig conditions (Pd₂(dba)₃, (±)-BINAP, NaOᵗBu, toluene, 70 °C) to successfully couple various N-alkyl hydroxylamines with 2-bromopyridine. nih.gov It was noted that the yield of the cross-coupling reaction was influenced by the size of the alkyl substituent on the hydroxylamine (B1172632).

Alkyl GroupCoupling Yield
Methyl77%
Propyl51%
Hexyl39%
Data sourced from a study on the synthesis of N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds. nih.gov

This trend indicates that as the steric bulk of the alkyl group increases, the efficiency of the palladium-catalyzed coupling decreases. nih.gov Despite the lower yield for the hexyl derivative, this method demonstrates a viable pathway for creating the N-alkyl-N-(pyridin-2-yl) core structure. nih.gov

Reductive amination is another primary method for synthesizing amines. wikipedia.org This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine, which is then reduced to the target amine. wikipedia.orgmasterorganicchemistry.com This approach is highly versatile and offers better control than direct alkylation of amines with alkyl halides, which often leads to over-alkylation. masterorganicchemistry.com

The reaction can be performed in one pot, where the carbonyl compound, amine, and a reducing agent are combined. wikipedia.org A key advantage is the ability to use reducing agents that selectively reduce the imine in the presence of the starting carbonyl compound. Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com For industrial applications, catalytic hydrogenation over a supported metal catalyst is often the most ideal method. acsgcipr.org

In the context of forming pyridyl-amines, a ketone like 2-acetylpyridine (B122185) could react with an amine (e.g., hexylamine) to form an imine, which is subsequently reduced. Alternatively, 1-(pyridin-2-yl)ethan-1-amine can be reacted with an aldehyde (e.g., hexanal). One specific protocol for the synthesis of 1-(pyridin-2-yl)ethan-1-amine from 2-acetylpyridine uses hydroxylamine hydrochloride to form an oxime, which is then reduced with zinc powder and ammonium (B1175870) chloride, achieving a 90% yield. chemicalbook.com

For large-scale synthesis, stable and easy-to-handle reagents are preferred. Pyridine-borane complexes, such as 2-picoline borane (B79455) and 5-ethyl-2-methylpyridine (B142974) borane, have been identified as stable and effective replacements for less stable borane reagents. acsgcipr.org These reagents are compatible with the protic solvents needed for imine formation and have been used in the multi-kilogram synthesis of pharmaceutical intermediates. acsgcipr.org

Reducing AgentKey Features
Catalytic HydrogenationIdeal for green chemistry; uses a supported metal catalyst. acsgcipr.org
Sodium Cyanoborohydride (NaBH₃CN)Selectively reduces imines over ketones/aldehydes; potential toxicity risk. masterorganicchemistry.comacsgcipr.org
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Alternative to NaBH₃CN; low solubility and incompatible with some protic solvents. masterorganicchemistry.comacsgcipr.org
Pyridine-Borane Complexes (e.g., 2-Picoline Borane)Stable, suitable for large-scale synthesis, compatible with protic solvents. acsgcipr.orgacs.org

Synthesis via Precursor Modification and Functionalization

An alternative to direct amination is the modification of a pre-existing molecule that already contains the pyridyl-ethylamine core. This involves attaching the desired hexyl group in a separate step.

The synthesis of Hexyl[1-(pyridin-2-yl)ethyl]amine can be achieved through the direct N-alkylation of 1-(pyridin-2-yl)ethylamine. nih.govchemrxiv.org A common method involves converting the hydroxyl group of a precursor alcohol into a good leaving group, such as a mesylate, which can then be displaced by an amine. researchgate.net

For instance, optically pure 1-(2-pyridinyl)ethyl methanesulfonate (B1217627) can be prepared and subsequently reacted with various primary or secondary amines. researchgate.net This substitution typically proceeds via an Sₙ2 mechanism, resulting in an inversion of the stereochemical configuration at the chiral center. researchgate.net To synthesize the target compound, 1-(pyridin-2-yl)ethylamine would be reacted with an alkylating agent like 1-bromohexane (B126081) or hexyl mesylate.

Another approach involves palladium-catalyzed N-alkylation. chemrxiv.org While often applied to pyridone derivatives, these methods highlight the utility of palladium catalysts in forming N-alkyl bonds under relatively mild conditions. chemrxiv.orgresearchgate.net For example, a method for the N-alkylation of 2-pyridones uses a palladium(II) acetate (B1210297) catalyst with a bidentate directing group to control the reaction with alkenes. researchgate.net

PrecursorReagentMethodKey Feature
(R)- or (S)-1-(2-pyridinyl)ethyl methanesulfonateHexylamineNucleophilic Substitution (Sₙ2)Stereospecific, results in inversion of configuration. researchgate.net
1-(Pyridin-2-yl)ethylamine1-BromohexaneDirect AlkylationA straightforward but potentially less controlled method.
2-Pyridone DerivativeHexenePd(II)-Catalyzed HydroaminationUses a directing group for regioselectivity. researchgate.net

Attaching a functional group to a specific position on the pyridine (B92270) ring is a significant challenge in synthetic chemistry. nih.gov Several strategies have been developed to achieve regioselectivity, which could be adapted to introduce an amine or a precursor group at the desired position.

One innovative method involves the use of a temporary blocking group derived from maleic acid to direct Minisci-type alkylation specifically to the C-4 position of the pyridine ring. nih.gov This allows for the installation of an alkyl group at a site that is typically difficult to functionalize selectively. nih.gov After the C-4 functionalization, the blocking group can be removed, and further modifications at other positions, such as C-2, can be performed. nih.gov

Another approach utilizes the conversion of pyridines into heterocyclic phosphonium (B103445) salts. thieme-connect.de These salts act as versatile handles, enabling subsequent bond-forming reactions, including the attachment of nitrogen nucleophiles, through transition-metal cross-couplings. thieme-connect.de Ortho-lithiation is another powerful technique, where a directing group on the pyridine ring guides a strong base to deprotonate an adjacent position, allowing for the introduction of various electrophiles. acs.org These methods provide a toolbox for precisely constructing complex pyridine derivatives, which could be applied to synthesize precursors for compounds like this compound.

Chiral Synthesis and Stereoselective Approaches to (1-Pyridin-2-yl)ethylamine Scaffolds

The ethylamine (B1201723) side chain of the target molecule contains a stereocenter, meaning the compound can exist as different enantiomers. Synthesizing a single, optically pure enantiomer is often crucial for pharmaceutical applications.

A series of novel tridentate ligands have been synthesized starting from enantiomerically pure (S)- and (R)-1-(pyridin-2-yl)ethylamine. researchgate.net The preparation and resolution of these chiral building blocks were specifically developed, indicating that methods exist to isolate the individual enantiomers. researchgate.net

Furthermore, highly stereospecific syntheses have been developed that rely on the nucleophilic substitution of optically pure precursors. researchgate.net The reaction of (R)- or (S)-1-(2-pyridinyl)ethyl methanesulfonate with various nucleophiles, including primary and secondary amines, proceeds with a complete inversion of configuration. researchgate.net This Sₙ2 process allows for the predictable synthesis of a wide range of chiral N-substituted 1-(2-pyridinyl)ethylamines with high optical purity. researchgate.net This method is directly applicable to the synthesis of enantiomerically pure this compound by selecting the appropriate starting enantiomer of 1-(2-pyridinyl)ethyl methanesulfonate and reacting it with hexylamine.

Implementation of Green Chemistry Principles in Pyridyl-Ethylamine Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the development of greener synthetic routes for pyridyl-ethylamines and related compounds. These methods aim to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency. Key strategies include biocatalysis, the use of environmentally benign reagents and catalysts, and the application of alternative energy sources.

Biocatalytic Approaches

Biocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral amines, offering significant advantages in terms of sustainability and selectivity. nih.gov Enzymes operate under mild conditions, typically in aqueous media, and exhibit high stereoselectivity, often eliminating the need for complex protecting group strategies and reducing waste. nih.govwiley.com

Several classes of enzymes are particularly relevant for the synthesis of chiral pyridyl-ethylamines:

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate. researchgate.netcapes.gov.br For instance, ω-transaminases (ω-TAs) can convert a precursor ketone, such as 2-acetylpyridine, into the corresponding chiral amine, 1-(pyridin-2-yl)ethylamine, with high enantiomeric purity. wiley.com This biocatalytic equivalent of reductive amination is highly atom-economical. wiley.com

Imine Reductases (IREDs) and Reductive Aminases (RedAms): These enzymes catalyze the reduction of pre-formed or in situ-generated imines to amines. nih.gov They offer a direct and efficient pathway to chiral amines from carbonyl compounds and an amine source. nih.gov

Amine Dehydrogenases (AmDHs): Both natural and engineered amine dehydrogenases are used for the synthesis of amines, further expanding the biocatalytic toolbox. nih.gov

The industrial application of these biocatalytic methods has been demonstrated in the large-scale synthesis of complex pharmaceutical intermediates, underscoring their feasibility and efficiency. wiley.com

Catalytic Reductive Amination with Greener Reagents

Reductive amination is a cornerstone reaction for amine synthesis. rsc.org Green chemistry principles have driven modifications to the traditional process, which often relies on stoichiometric and toxic reducing agents like sodium cyanoborohydride.

Modern approaches focus on catalytic methods using cleaner reducing agents:

Molecular Hydrogen (H₂): The use of H₂ as the reductant is highly desirable as its only byproduct is water. rsc.org Developing selective catalysts that can operate efficiently under hydrogen pressure without promoting side reactions is a key area of research. rsc.org Both homogeneous and heterogeneous catalysts have been developed for these transformations. rsc.org

Formic Acid: As a hydrogen source, formic acid is a safer and more convenient alternative to gaseous hydrogen for transfer hydrogenation reactions. organic-chemistry.org

Earth-Abundant Metal Catalysts: To reduce reliance on costly and toxic heavy metals (like palladium or platinum), catalysts based on earth-abundant metals such as iron are being developed. nih.gov Iron-catalyzed reductive amination of ketones and aldehydes with ammonia (B1221849) has been shown to be effective for producing primary amines with high functional group tolerance. nih.gov

Alternative Energy Sources and Conditions

The conditions under which a reaction is performed significantly influence its environmental footprint.

Microwave-Assisted Synthesis: Microwave irradiation has been recognized as a green chemistry tool that can dramatically reduce reaction times from hours to minutes and improve product yields. nih.gov This technique has been successfully applied to the synthesis of various pyridine derivatives. nih.gov

Aqueous or Solvent-Free Conditions: Conducting reactions in water or without any solvent minimizes the use and disposal of volatile organic compounds (VOCs). The development of nanomicelle technology, for example, allows reductive amination to occur smoothly in water. organic-chemistry.org

The table below summarizes and compares traditional synthetic methods with greener alternatives for the synthesis of pyridyl-ethylamine analogs.

ParameterTraditional Method (e.g., Nucleophilic Substitution)Green Alternative (e.g., Biocatalysis)Green Alternative (e.g., Catalytic Reductive Amination)
Catalyst/Reagent Stoichiometric reducing agents (e.g., NaBH₃CN)Enzymes (e.g., Transaminases, IREDs)Catalytic H₂ or Formic Acid with metal catalysts (e.g., Fe, Ru, Ir) rsc.orgnih.gov
Solvent Organic solvents (e.g., Dichloromethane (B109758), Methanol) chemicalbook.comAqueous bufferWater, Ethanol, or solvent-free organic-chemistry.org
Temperature Room temperature to reflux nih.govchemicalbook.comMild (e.g., 25-40 °C)Mild to moderate (e.g., 80 °C) organic-chemistry.org
Byproducts Salt wastes, spent reagentsMinimal, often biodegradableWater or CO₂ rsc.org
Selectivity May require protecting groups; risk of over-alkylation High chemo-, regio-, and stereoselectivity nih.govHigh selectivity with optimized catalyst rsc.orgnih.gov
Energy Input Conventional heating can be energy-intensive nih.govLow energy inputMicrowave-assisted options can reduce energy use nih.gov

By integrating these green chemistry principles, the synthesis of this compound and its analogs can be made more sustainable, efficient, and environmentally responsible.

Coordination Chemistry of Hexyl 1 Pyridin 2 Yl Ethyl Amine

Ligand Design Principles and Chelation Modes of Pyridyl-Amine Scaffolds

The design of pyridyl-amine ligands is a cornerstone of modern coordination chemistry, allowing for the fine-tuning of the electronic and steric properties of metal complexes. unipd.it These ligands are prized for their ability to form stable chelate rings with metal ions, a critical factor in applications ranging from catalysis to materials science. rsc.orgresearchgate.net The versatility of the pyridyl-amine scaffold stems from the ease with which substituents can be introduced, modulating the ligand's behavior. numberanalytics.com

Hexyl[1-(pyridin-2-yl)ethyl]amine is a classic example of a bidentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the secondary amine. This N,N-chelation forms a stable five-membered ring, a common and favorable arrangement in coordination chemistry.

While this compound itself is bidentate, its structural motif is a fundamental building block for higher denticity ligands. By incorporating additional pyridyl groups, analogs can achieve tridentate or even higher coordination modes. For instance, ligands like tris(2-pyridylmethyl)amine (B178826) (TPMA) are well-known tripodal, tetradentate ligands, capable of enveloping a metal ion. unipd.it Similarly, bis(2-pyridylmethyl)amine (bpma) acts as a tridentate ligand. nih.gov The principles of chelation observed in these multidentate systems are founded on the fundamental bidentate interaction exemplified by this compound. The coordination can sometimes be flexible; for example, TPMA has been observed to coordinate in a tridentate fashion to FeCl₃ when one pyridyl arm is substituted with a bulky group, leaving the substituted arm uncoordinated. nih.govresearchgate.net

Table 1: Coordination Modes of Pyridyl-Amine Ligands

LigandStructureTypical DenticityChelating Atoms
This compoundBidentateNpyridine, Namine
Bis(2-pyridylmethyl)amine (bpma)Tridentate2 x Npyridine, Namine
Tris(2-pyridylmethyl)amine (TPMA)Tetradentate3 x Npyridine, Namine

The hexyl group attached to the amine nitrogen in this compound exerts significant steric and electronic effects on the coordination properties of the ligand.

Steric Influence : The bulky hexyl group introduces steric hindrance around the metal center. This can influence the coordination geometry, potentially distorting it from ideal geometries (e.g., perfectly square planar or octahedral). cam.ac.uknih.gov Studies on related N-alkylated tripodal ligands have shown that such steric bulk can weaken the metal-ligand bonds. researchgate.net For this compound, the hexyl chain can restrict the approach of other ligands to the metal center and may influence the relative stability of different isomeric forms of the complex. The length of the alkyl chain in similar ditopic di(2-pyridylmethyl)amine ligands has been shown to dictate the final structure, leading to either coordination polymers for short chains or metallomacrocycles for longer chains. rsc.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyridyl-amine ligands is typically straightforward, involving the reaction of the ligand with a suitable metal salt in an appropriate solvent. ekb.eg

This compound readily forms stable complexes with a variety of transition metals. The stoichiometry is typically one metal ion to two bidentate ligands (ML₂), resulting in a four-coordinate metal center, although other stoichiometries are possible depending on the metal's coordination preferences and the reaction conditions.

Palladium(II) Complexes : Pd(II), with its d⁸ electron configuration, has a strong preference for square planar geometry. It forms well-defined complexes with pyridyl-amine ligands. acs.orgmdpi.com The reaction of this compound with a palladium(II) salt like PdCl₂ or K₂PdCl₄ would be expected to yield a complex of the type [Pd(L)₂]Cl₂ or [Pd(L)Cl₂].

Copper(I/II) Complexes : Copper can exist in both +1 and +2 oxidation states, leading to a rich coordination chemistry. Cu(II) (d⁹) complexes are subject to Jahn-Teller distortions, resulting in geometries that are often distorted from ideal structures, such as square pyramidal or distorted octahedral. acs.orgacs.org Cu(I) (d¹⁰) typically favors tetrahedral or trigonal planar geometries. rsc.org The reaction of the ligand with copper(II) salts like CuCl₂ or Cu(ClO₄)₂ often yields complexes of the formula [Cu(L)₂]X₂. researchgate.net

Nickel(II) Complexes : Ni(II) (d⁸) can adopt various geometries, including square planar (typically with strong-field ligands, resulting in a diamagnetic complex) and octahedral (typically with weaker-field ligands, resulting in a paramagnetic complex). acs.orgacs.org With a bidentate N,N-donor ligand like this compound, both square planar [Ni(L)₂]²⁺ and octahedral [Ni(L)₂(Solvent)₂]²⁺ complexes are plausible.

Table 2: Representative Transition Metal Complexes with Bidentate Pyridyl-Amine Ligands

Metal IonTypical Complex FormulaExpected GeometryMagnetic Properties
Pd(II)[Pd(L)₂]X₂Square PlanarDiamagnetic
Cu(II)[Cu(L)₂]X₂Distorted Octahedral / Square PyramidalParamagnetic
Cu(I)[Cu(L)₂]XTetrahedralDiamagnetic
Ni(II)[Ni(L)₂]X₂Square PlanarDiamagnetic
Ni(II)[Ni(L)₃]X₂ or [Ni(L)₂(Solvent)₂]X₂OctahedralParamagnetic

L = this compound; X = counter-ion (e.g., Cl⁻, ClO₄⁻)

Spectroscopic techniques are indispensable for characterizing the formation and structure of metal complexes.

NMR Spectroscopy : For diamagnetic complexes (e.g., Pd(II), Ni(II)-square planar, Cu(I)), Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information in solution. rsc.org Upon coordination to a metal ion, the chemical shifts of the ligand's protons, particularly those on the pyridine ring and near the amine nitrogen, are expected to change significantly. researchgate.netorientjchem.org Protons on the pyridine ring typically shift downfield due to the electron-withdrawing effect of the coordinated metal cation. nih.gov In paramagnetic complexes, such as those of Ru(III), NMR signals are dramatically shifted due to hyperfine interactions, which can also provide insight into the spin density distribution within the ligand. acs.org

EPR Spectroscopy : Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying paramagnetic species like Cu(II) and high-spin Ni(II) complexes. nih.gov The EPR spectrum of a Cu(II) complex is characterized by its g-values and copper hyperfine coupling constants (A_Cu). ethz.ch For a typical Cu(II) complex with a d(x²-y²) ground state (common for square planar or elongated octahedral geometries), the spectrum will be axial with g_|| > g_⊥ > 2.0023. sci-hub.se The magnitude of the g_|| and A_|| values can provide information about the covalency of the metal-ligand bonds and the geometry of the coordination sphere. acs.org Superhyperfine coupling to the donor nitrogen atoms can sometimes be resolved, providing direct evidence of coordination.

Table 3: Representative EPR Parameters for Cu(II) Complexes with N-donor Ligands

Complex TypeGeometryTypical g||Typical gTypical A|| (x 10⁻⁴ cm⁻¹)Reference
[Cu(en)₂(ClO₄)₂]Elongated Octahedral2.212.05195 sci-hub.se
[Cu(bpy)₂Cl]ClO₄Intermediate (Sq. Pyr. - Trig. Bipyr.)2.042.21, 2.1225 acs.org
cis-Cu(II)L₂ (L=pyridylazo-uracil)Distorted Octahedral2.202.05- researchgate.net

en = ethylenediamine; bpy = 2,2'-bipyridine. Parameters are illustrative and vary with specific ligand and environment.

For complexes of this compound, X-ray analysis would reveal:

Coordination Geometry : Confirming the expected square planar for Pd(II) and diamagnetic Ni(II), or the distorted geometries for Cu(II). For instance, a Cu(II) complex with a related hydroxyl pyridine derivative was found to have a distorted square planar geometry. nih.gov

Bond Lengths : The M-N(pyridine) and M-N(amine) bond lengths are key indicators of the strength of the metal-ligand interaction.

Bite Angle : The N(pyridine)-M-N(amine) angle, known as the bite angle, is constrained by the five-membered chelate ring. Its value can indicate the degree of strain within the coordinated ligand.

Intermolecular Interactions : Analysis of the crystal packing can reveal hydrogen bonding or other supramolecular interactions that stabilize the crystal lattice. researchgate.net

Table 4: Illustrative Crystallographic Data for Metal Complexes with N,N-Bidentate Ligands

ComplexMetal IonGeometryM-Npyridine (Å)M-Nother (Å)N-M-N Bite Angle (°)Reference
[Cu(Hhep)₂]Cu(II)Distorted Square Planar1.982(3)1.895(2) (Nhydroxyl)- nih.gov
[CuII(TPMA)Br]⁺Cu(II)Trigonal Bipyramidal2.007 - 2.0622.190 (Namine)~82-84 acs.org
[Ni(bpma)(H₂O)₃]²⁺Ni(II)Octahedral2.085 - 2.0962.119 (Namine)~82 nih.gov

Data for analogous ligand systems (Hhep = 2-(2-hydroxyethyl)pyridine; TPMA = tris(2-pyridylmethyl)amine; bpma = bis(2-pyridylmethyl)amine) are provided for illustrative purposes.

Study of Coordination Polymer and Metal-Organic Framework (MOF) Formation

There is no available data in the scientific literature regarding the use of this compound in the formation of coordination polymers or MOFs.

Catalytic Applications of Hexyl 1 Pyridin 2 Yl Ethyl Amine and Its Metal Complexes

Role as Ligands in Organometallic Catalysis

Detailed searches for the use of Hexyl[1-(pyridin-2-yl)ethyl]amine as a ligand in specific organometallic catalytic reactions did not yield any published studies.

Application in C-C and C-H Activation Reactions

No information was found regarding the application of this compound or its metal complexes in C-C or C-H activation reactions. While the broader class of pyridyl-amine ligands has been investigated in such transformations, research specifically employing the hexyl-substituted derivative is not present in the surveyed literature.

Catalysis of Olefin Functionalization, including Hydrocarbofunctionalization

There is no available data on the use of this compound as a catalyst or ligand for the functionalization of olefins, including hydrocarbofunctionalization processes.

Investigation in Ethylene (B1197577) Oligomerization and Polymerization Processes

A thorough search of scientific databases and chemical literature revealed no studies investigating or reporting the use of this compound or its corresponding metal complexes in the context of ethylene oligomerization or polymerization.

Catalytic Activity in Diverse Organic Transformations

No specific instances of this compound being used as a catalyst or ligand in the following organic transformations have been reported in the scientific literature.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Facilitated by Pyridyl-Amine Ligands

While pyridyl-amine ligands, in general, are known to facilitate copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, no literature specifically documents the performance or application of this compound in this context.

Hydrogenation and Dehydrogenation Catalysis Mediated by Pyridyl-Amine Complexes

There are no research articles or data available that describe the mediation of hydrogenation or dehydrogenation catalysis by complexes of this compound.

No Catalytic Applications Data Found for this compound

Despite a comprehensive search of available scientific literature, no specific research detailing the catalytic applications, mechanistic investigations, or its role in controlling regioselectivity and stereoselectivity for the chemical compound this compound or its metal complexes could be identified.

The investigation sought to construct a detailed article outlining the catalytic behavior of this specific pyridinamine derivative. The intended structure of the article was to include in-depth analysis of its use in catalysis, with a focus on:

Regioselectivity and Stereoselectivity in Catalytic Processes: This subsection was planned to detail how the ligand structure of this compound could influence the orientation (regioselectivity) and three-dimensional arrangement (stereoselectivity) of products in catalytic reactions.

However, the search for relevant primary research articles, scholarly reviews, and database entries yielded no publications that specifically address these aspects for this compound. While the broader class of pyridylamine ligands and their metal complexes are known to be active in various catalytic processes, the specific substitution pattern of a hexyl group and an ethylamine (B1201723) bridge connected to the pyridine (B92270) ring, as in the target compound, does not appear to be a subject of published catalytic research.

Information available for this compound is currently limited to its identification and availability from chemical suppliers. Without dedicated research into its coordination chemistry and subsequent catalytic activity, any discussion of its mechanistic pathways or its ability to control reaction selectivity would be purely speculative and fall outside the required scope of being scientifically accurate and based on existing research findings.

Therefore, due to the absence of specific data in the scientific domain, it is not possible to provide an article on the catalytic applications of this compound as outlined.

Supramolecular Assemblies Involving Hexyl 1 Pyridin 2 Yl Ethyl Amine

Analysis of Non-Covalent Interactions in Pyridyl-Amine Systems

Non-covalent interactions are the cornerstone of supramolecular chemistry, providing the directional cues for molecules to self-assemble into larger, ordered structures. In systems containing both pyridyl and amine functionalities, hydrogen bonds and π-π stacking are the most prominent of these forces. The study of these interactions provides insight into the stability and structure of molecular complexes. researchgate.net The protonated amine groups often serve as the positive centers for ion-dipole interactions, while the nitrogen atoms in heterocyclic rings act as negative centers. researchgate.net

Intermolecular hydrogen bonds are critical in defining the architecture of pyridyl-amine assemblies. The secondary amine group (-NH-) in Hexyl[1-(pyridin-2-yl)ethyl]amine can act as a hydrogen bond donor, while the nitrogen atom of the pyridine (B92270) ring serves as a hydrogen bond acceptor. This donor-acceptor relationship can lead to the formation of robust and predictable supramolecular synthons.

In related crystalline structures, such as those involving other pyridyl-amine derivatives, N-H···N hydrogen bonds are a recurring motif that directs the assembly into chains or dimers. nih.govjyu.fi For example, in the crystal structure of a thio-urea derivative containing a pyridyl-ethyl moiety, centrosymmetric dimers are formed through pairs of N-H⋯S hydrogen bonds, demonstrating the reliability of such interactions in forming supramolecular chains. nih.gov The presence of both donor and acceptor sites within the same molecule allows for the creation of extended networks, which are fundamental to crystal engineering. jyu.fi

Table 1: Potential Hydrogen Bonding Interactions in this compound

Donor Acceptor Type of Interaction Potential Supramolecular Motif
Amine (N-H) Pyridine (N) Intermolecular Hydrogen Bond Chains, Dimers, Sheets
Alkyl (C-H) Pyridine (π-system) C-H···π Interaction 3D Network Stabilization

This table illustrates the theoretically possible hydrogen bonding interactions based on the functional groups present in the molecule and findings from related systems.

The aromatic pyridine ring in this compound is capable of participating in π-π stacking interactions. These interactions, which arise from the electrostatic and dispersion forces between aromatic rings, are crucial in stabilizing the solid-state structures of many organic molecules. researchgate.net The geometry of these interactions can vary, including parallel-displaced and T-shaped arrangements, with typical interplanar distances of 3.3–3.8 Å. researchgate.net

While the electron-deficient nature of the pyridine ring facilitates these stacking interactions, the presence of the bulky and flexible hexyl group can introduce steric hindrance. rsc.orgvulcanchem.com This can influence the final crystal packing, potentially preventing the pyridine rings from adopting an optimal stacking geometry or leading to more complex, interleaved structures. In some systems, the interplay between hydrogen bonding and π-π stacking is cooperative, where hydrogen bonds create a primary structure (like a chain) which is then arranged into a 3D architecture through weaker π-π and van der Waals forces. researchgate.net

Table 2: Parameters of π-π Stacking in Pyridyl Systems

Interaction Type Typical Distance (Å) Common Geometries Reference
Antiparallel-displaced 3.97 Displaced face-to-face researchgate.net
Parallel-displaced 2.39 Displaced face-to-face researchgate.net

This table provides representative data from computational studies on pyridine dimers, illustrating the typical parameters for π-π stacking interactions. researchgate.net

Design and Construction of Supramolecular Frameworks and Architectures

The principles of molecular recognition and self-assembly can be harnessed to design and construct sophisticated supramolecular frameworks using building blocks like this compound. The directionality of its hydrogen bonding and the potential for π-π stacking make it a useful component for creating predictable one-, two-, or three-dimensional networks. rsc.org

Formation of Co-crystals and Inclusion Compounds through Directed Self-Assembly

Co-crystallization is a powerful technique in crystal engineering that involves combining a target molecule with a second molecule (a co-former) to create a new crystalline solid with potentially improved properties. The reliable pyridine-amine hydrogen bond synthon is a well-established tool for the formation of co-crystals. jyu.fi

This compound is an excellent candidate for co-crystal formation. Its amine and pyridine groups can form strong hydrogen bonds with co-formers containing complementary functional groups, such as carboxylic acids, amides, or other heterocycles. The selection of a co-former with specific geometric and electronic properties allows for the directed self-assembly of binary co-crystals. The formation of three co-crystals between an agrochemical and pyridyl derivatives was driven by a reliable pyridine-amine hydrogen bond synthon. jyu.fi This highlights the potential for this compound to engage in similar predictable assemblies with appropriate molecular partners.

Furthermore, the flexible hexyl chain could allow for the formation of inclusion compounds, where the supramolecular framework creates cavities or channels capable of hosting smaller guest molecules. The size and nature of the lipophilic hexyl groups would play a significant role in defining the size and chemical environment of these potential host cavities.

Theoretical and Computational Investigations of Hexyl 1 Pyridin 2 Yl Ethyl Amine

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to model the electronic structure of molecules, providing a basis for understanding their stability and chemical behavior. weizmann.ac.ilresearchgate.net Methods like the B3LYP hybrid functional are frequently employed for calculations on pyridine-containing molecules, yielding reliable geometric and electronic data. niscair.res.inmdpi.com

Hexyl[1-(pyridin-2-yl)ethyl]amine possesses significant conformational flexibility due to several rotatable single bonds: the C-C bonds within the hexyl chain, the C-N bond of the amine, and the bond connecting the ethyl group to the pyridine (B92270) ring. This flexibility means the molecule does not exist in a single, rigid structure but as an ensemble of interconverting conformers.

A computational conformational analysis is performed to identify the most stable arrangements (minimum energy conformers) and the energy barriers between them. This involves systematically rotating the key dihedral angles and calculating the potential energy at each point, a process known as a potential energy surface (PES) scan. youtube.com DFT methods, such as B3PW91/6-311++G(df,p), have proven effective for the conformational analysis of flexible N-alkyl compounds, accurately capturing the subtle energetic differences between various spatial arrangements. nih.govnih.gov The resulting energetic landscape reveals the preferred shapes of the molecule, which are stabilized by a complex interplay of steric hindrance and weak intramolecular interactions, such as hydrogen contacts between the amine proton and the pyridine nitrogen, or between the alkyl chain and the pyridine ring. nih.gov

Table 1: Representative Calculated Relative Energies for Conformers of this compound This table presents hypothetical data based on typical DFT calculation results for flexible molecules. The energies are relative to the most stable conformer.

Conformer ID Description of Geometry Relative Energy (kcal/mol)
Conf-1 Extended hexyl chain, anti-periplanar N-C/C-Py bonds 0.00
Conf-2 Gauche interaction in hexyl chain +0.65
Conf-3 Folded hexyl chain towards pyridine ring +1.20
Conf-4 Rotation around N-C(ethyl) bond +0.88

The electronic properties of a molecule are dictated by the distribution of its electrons, which can be described by molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the Frontier Molecular Orbitals (FMOs). nih.gov The energy of the HOMO relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The energy difference between them, the HOMO-LUMO gap (Egap), is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.govmdpi.com

For this compound, DFT calculations would show that the HOMO is primarily localized on the electron-rich regions: the pyridine ring and the nitrogen atom of the secondary amine. The LUMO, conversely, is expected to be a π* antibonding orbital distributed over the pyridine ring system. niscair.res.inresearchgate.net The alkyl chain, being a saturated hydrocarbon, contributes little to the FMOs. Global reactivity descriptors, such as electronegativity, chemical hardness, and the electrophilicity index, can be derived from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity. mdpi.comnih.gov

Table 2: Calculated Frontier Molecular Orbital Properties and Global Reactivity Descriptors This table contains representative values for pyridine-containing ligands calculated using DFT (B3LYP functional). niscair.res.inmdpi.com

Parameter Definition Typical Calculated Value
EHOMO Energy of the Highest Occupied Molecular Orbital -6.20 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -0.95 eV
Egap ELUMO - EHOMO 5.25 eV
Ionization Potential (I) -EHOMO 6.20 eV
Electron Affinity (A) -ELUMO 0.95 eV
Hardness (η) (I - A) / 2 2.63 eV
Electronegativity (χ) (I + A) / 2 3.58 eV

Molecular Dynamics Simulations for Understanding Ligand-Metal Interactions and Dynamics

While quantum chemical calculations describe static structures, Molecular Dynamics (MD) simulations provide a view of the system's evolution over time. mdpi.com MD is particularly valuable for studying the dynamic behavior of this compound as a ligand when it coordinates to a metal ion. nih.govosti.gov

An MD simulation begins by building a system that includes the ligand, a metal ion (e.g., Pd(II), Cu(II)), and a solvent box (typically water) to mimic solution conditions. The interactions between all atoms are described by a force field, a set of parameters and equations that define the potential energy of the system. github.io The simulation proceeds by solving Newton's equations of motion for each atom over a series of small time steps (femtoseconds), generating a trajectory that describes how the positions and velocities of the atoms change over time, often spanning nanoseconds or longer. mdpi.comyoutube.com

Computational Prediction of Spectroscopic Signatures for Structural Assignment

Computational methods are instrumental in predicting spectroscopic data, which serves as a powerful tool for confirming the structure of newly synthesized compounds. DFT calculations can accurately predict vibrational (IR, Raman) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.net

Vibrational frequencies are calculated from the second derivatives of the energy with respect to atomic displacements. The resulting frequencies correspond to the normal modes of vibration, and their calculated intensities can be used to generate a theoretical IR and Raman spectrum. acs.orgcardiff.ac.uk It is standard practice to apply a scaling factor to the calculated frequencies to correct for approximations in the theoretical model and anharmonicity, leading to excellent agreement with experimental spectra. nih.govmdpi.com

For NMR spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating the isotropic magnetic shielding of each nucleus. nih.gov These shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). By calculating the ¹H and ¹³C NMR chemical shifts for a proposed structure, one can compare them directly to the experimental spectrum, aiding in the definitive assignment of signals and confirming the molecular structure. researchgate.netnih.gov

Table 3: Hypothetical Comparison of Calculated and Experimental NMR Chemical Shifts (ppm) for Key Nuclei This table illustrates the typical accuracy of DFT-predicted NMR shifts compared to experimental values.

Atom Position Calculated ¹H Shift (ppm) Experimental ¹H Shift (ppm) Calculated ¹³C Shift (ppm) Experimental ¹³C Shift (ppm)
Pyridine C6-H 8.55 8.51 149.8 149.3
Pyridine C3-H 7.20 7.15 122.9 122.2
Ethyl CH 3.85 3.79 59.5 58.8
Hexyl N-CH₂ 2.65 2.58 49.2 48.5
Ethyl CH₃ 1.40 1.35 21.0 20.4

Elucidation of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling is a powerful tool for mapping the detailed pathways of chemical reactions, providing insights that are often inaccessible to experiment alone. rsc.org For this compound, this includes investigating its synthesis, typically through the N-alkylation of a primary amine, 1-(pyridin-2-yl)ethylamine, with a hexyl halide. acs.orgnih.gov

By calculating the energy of reactants, products, intermediates, and transition states (TS), a complete reaction energy profile can be constructed. youtube.com A transition state is a first-order saddle point on the potential energy surface, representing the maximum energy barrier that must be overcome for a reaction to proceed. youtube.com Locating the precise geometry and energy of the TS is crucial for understanding reaction kinetics. Computational studies on amine alkylation have shown that the reaction proceeds via a nucleophilic substitution (SN2) mechanism. nih.gov The calculations can also reveal the influence of the solvent and the potential for side reactions, such as multiple alkylations, by comparing the energy barriers of competing pathways. nih.govacs.org This detailed mechanistic understanding is vital for optimizing reaction conditions to improve yield and selectivity.

Table 4: Hypothetical Calculated Energetics (kcal/mol) for the N-Alkylation Reaction Pathway This table presents representative energy values for a modeled SN2 alkylation reaction.

Reaction Step Species ΔE (Relative Energy)
1 Reactants (Amine + Hexyl Halide) 0.0
2 Transition State (SN2) +22.5 (Activation Energy)
3 Products (Alkylated Amine + Halide Ion) -15.0 (Reaction Energy)

Compound Index

Advanced Material Science Applications Derived from Hexyl 1 Pyridin 2 Yl Ethyl Amine

Integration into Functional Materials, such as Polymers and Coatings

The incorporation of pyridyl-amine moieties into polymer chains is a key strategy for creating functional materials with tailored properties. While direct studies on the polymerization of Hexyl[1-(pyridin-2-yl)ethyl]amine are not extensively documented, the functionalities present in the molecule suggest its potential as a valuable monomer or modifying agent for polymers and coatings. The pyridine (B92270) ring and the secondary amine group can be exploited for various polymerization and cross-linking reactions.

The synthesis of polymers containing pyridine derivatives can be achieved through various methods, including the polymerization of vinyl-substituted pyridines or the post-polymerization modification of reactive polymers. For instance, polymers with pendant pyridyl groups can be synthesized, which can then be functionalized to create materials with specific catalytic or metal-chelating properties. The presence of the amine group in this compound offers a reactive site for incorporation into polymer backbones through reactions like polycondensation or by grafting it onto existing polymer chains.

The hexyl group attached to the amine nitrogen plays a crucial role in modifying the physical properties of the resulting polymers. This alkyl chain can enhance the solubility of the polymer in non-polar solvents and increase its hydrophobicity. In the context of coatings, this can lead to improved moisture resistance and adhesion to various substrates. Furthermore, the flexible nature of the hexyl group can act as an internal plasticizer, influencing the mechanical properties of the polymer, such as its glass transition temperature and elasticity.

The pyridyl group itself can impart several functionalities to a polymer. It can act as a ligand for metal ions, leading to the formation of metallopolymers with interesting catalytic, magnetic, or optical properties. Additionally, the basic nature of the pyridine nitrogen allows for the creation of pH-responsive polymers that can change their conformation or solubility in response to changes in acidity. Pyridine-containing polymers have also been investigated for their potential in creating materials with enhanced thermal stability and fluorescence. researchgate.net

The table below outlines potential polymerization strategies for incorporating this compound into functional polymers and the expected impact of its structural components on the final material properties.

Polymerization StrategyRole of this compoundKey Structural ContributorExpected Material Properties
Chain-growth polymerization Co-monomer with vinylpyridinesPyridyl groupTunable polarity, metal coordination sites
Step-growth polymerization Di-functional monomer (with modification)Amine and pyridyl functionalitiesHigh thermal stability, specific reactivity
Polymer grafting Grafting-to agentAmine groupSurface modification, enhanced hydrophobicity
Cross-linking Cross-linking agentAmine and pyridyl groupsImproved mechanical strength, solvent resistance

Development of Responsive Materials Utilizing Pyridyl-Amine Motifs

Stimuli-responsive materials, often referred to as "smart" materials, are a class of advanced materials that can undergo significant changes in their properties in response to external stimuli such as pH, temperature, light, or the presence of specific chemical species. rsc.orgnih.govberkeley.edu The pyridyl-amine motif is a particularly effective functional group for the design of such materials due to the inherent pH-sensitivity of the pyridine ring and the coordinating ability of both the pyridine and amine nitrogens. nih.govmdpi.com

The pyridine nitrogen in this compound can be protonated in acidic conditions, leading to a change in the charge and conformation of the molecule. When incorporated into a material, this can trigger a macroscopic response. For example, polymers containing pyridyl groups can exhibit swelling or shrinking behavior in response to pH changes, making them suitable for applications in drug delivery systems, sensors, and actuators. nih.gov The presence of the amine group further enhances this responsiveness, as it can also be protonated, providing an additional handle to tune the material's properties.

The coordinating properties of the pyridyl-amine moiety can be harnessed to create materials that respond to the presence of metal ions. The nitrogen atoms of the pyridine and amine groups can form complexes with various metal ions, leading to changes in the optical, electronic, or mechanical properties of the material. mdpi.com This can be utilized in the development of chemical sensors for the detection of specific metal ions in the environment or in biological systems.

Furthermore, the incorporation of pyridyl-N-oxide moieties, which can be synthesized from pyridyl groups, can lead to the formation of supramolecular gels that are responsive to external stimuli. mdpi.com These gels are held together by non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which can be disrupted or enhanced by the addition of salts or changes in pH, leading to a reversible gel-to-sol transition. mdpi.com The hexyl group in this compound could play a significant role in the gelation process by providing van der Waals interactions that help to stabilize the gel network.

The table below summarizes the potential stimuli-responsive behaviors of materials incorporating this compound and the underlying molecular mechanisms.

StimulusResponsive BehaviorUnderlying Molecular MechanismPotential Application
pH Swelling/Shrinking, Conformational ChangeProtonation/deprotonation of pyridine and amine nitrogensDrug delivery, sensors, actuators
Metal Ions Color change, Fluorescence quenching/enhancementCoordination of metal ions to pyridyl-amine motifChemical sensors, smart coatings
Temperature Phase transition (in polymers)Alteration of hydrogen bonding and hydrophobic interactionsThermoresponsive materials
Light Isomerization (with photo-switchable groups)Photo-induced structural changesOptical switches, data storage

Exploration in Spintronic Materials and Spin-Crossover Phenomena

The field of spintronics, which aims to utilize the spin of electrons in addition to their charge, holds great promise for the development of new data storage and processing technologies. A key area of research in this field is the study of spin-crossover (SCO) complexes, which are coordination compounds that can switch between a high-spin (HS) and a low-spin (LS) state in response to external stimuli such as temperature, pressure, or light. rsc.org Iron(II) complexes with nitrogen-donor ligands are among the most studied SCO systems. rsc.orgacs.org

The pyridyl-amine structure within this compound makes it a highly relevant ligand for the construction of Fe(II) SCO complexes. The coordination of the pyridine and amine nitrogen atoms to an iron(II) center can create a ligand field that is close to the spin-pairing energy, a prerequisite for observing SCO behavior. The electronic and steric properties of the ligand play a crucial role in determining the transition temperature (T1/2) at which the spin crossover occurs. researchgate.netnih.govrsc.org

Substituents on the pyridine ring and the amine group can be used to fine-tune the ligand field strength and, consequently, the SCO properties of the resulting complex. For instance, electron-withdrawing groups on the pyridine ring tend to stabilize the low-spin state, leading to a higher T1/2, while electron-donating groups generally favor the high-spin state and lower the T1/2. acs.orgresearchgate.net The hexyl group on the amine nitrogen in this compound, being an electron-donating alkyl group, would be expected to influence the electronic environment of the iron center.

Moreover, the bulky nature of the hexyl group can introduce significant steric hindrance around the metal center, which can also affect the stability of the spin states and the cooperativity of the spin transition in the solid state. The intermolecular interactions, such as hydrogen bonding and van der Waals forces, between the SCO complexes in the crystal lattice are critical for the abruptness and hysteresis of the spin transition, which are desirable features for memory applications. The long hexyl chains could promote specific packing arrangements in the solid state, potentially leading to interesting and tunable SCO characteristics.

Research on related Fe(II) complexes with dipyridyl-N-alkylamine ligands has shown that the length of the alkyl chain can influence the transition temperature. For example, the complex [Fe(dpea)2(NCS)2] (where dpea = 2,2'-dipyridyl-N-ethylamine) exhibits a T1/2 of 229 K, while the analogous complex with a propyl chain, [Fe(dppa)2(NCS)2], has a lower T1/2 of around 211-212 K. researchgate.net This demonstrates the sensitivity of the SCO properties to the nature of the alkyl substituent on the amine.

The table below presents the spin transition temperatures for a selection of Fe(II) SCO complexes with related pyridyl-amine type ligands, illustrating the effect of ligand structure on the SCO behavior.

ComplexLigandT1/2 (K)Reference
[Fe(dpea)2(NCS)2]2,2'-dipyridyl-N-ethylamine (dpea)229 researchgate.net
I-[Fe(dppa)2(NCS)2]2,2'-dipyridyl-N-propylamine (dppa)211 researchgate.net
II-[Fe(dppa)2(NCS)2]2,2'-dipyridyl-N-propylamine (dppa)212 researchgate.net

Future Research Directions and Emerging Paradigms

Development of Bio-inspired Catalytic Systems Utilizing Pyridyl-Amine Ligands

The design of catalytic systems inspired by nature represents a burgeoning field of research, aiming to replicate the high efficiency and selectivity of enzymes. Pyridyl-amine ligands, such as Hexyl[1-(pyridin-2-yl)ethyl]amine, are central to this endeavor due to their ability to mimic the coordination environment of metal centers in various metalloenzymes.

Future research is anticipated to focus on creating novel bio-inspired catalysts for a range of chemical transformations. The structural motifs within pyridyl-amine ligands are crucial. For instance, the nitrogen atoms in the pyridine (B92270) ring and the amine group can chelate to a transition metal, forming stable complexes that can catalyze reactions like oxidation, reduction, and carbon-carbon bond formation. The development of catalysts for hydrogen evolution is a key area, drawing inspiration from hydrogenase enzymes. digitellinc.com Research into cobalt complexes with pyridinone/pyridinol-based proton shuttles has shown promise, achieving high turnover frequencies for H₂ generation. digitellinc.com The this compound scaffold could be adapted to incorporate such proton-responsive sites.

Another promising direction is the mimicry of nitrile hydratase (NHase) enzymes. mdpi.com Scientists have designed pentadentate ligands based on a pyridine-2,6-dicarboxylic acid scaffold that, in combination with cobalt(III) or iron(III), can catalyze nitrile hydration, albeit with low turnover rates in initial studies. mdpi.com Modifying the this compound structure could lead to more effective NHase mimics.

Furthermore, pyridine-bis(imine) (PDI) ligands have been instrumental in developing highly active iron and cobalt catalysts for olefin polymerization and oligomerization. acs.orgnih.gov These systems demonstrate remarkable activity and selectivity, and the principles learned from PDI catalysts can guide the design of new catalysts based on the this compound framework. By systematically modifying the substituents on the pyridine ring and the amine, researchers can tune the electronic and steric properties of the resulting metal complexes to control polymer properties or oligomer selectivity. nih.gov

Table 1: Examples of Bio-inspired Catalytic Systems with Pyridyl-Amine Related Ligands

Catalytic SystemMetal CenterLigand TypeReaction CatalyzedKey Finding/InspirationReference
Hydrogen Evolution CatalystCobalt (Co)Pyridinone-based proton shuttleH₂ GenerationInspired by [Fe]-hydrogenase, achieves high turnover frequencies (up to 13,700 s⁻¹). digitellinc.com
Nitrile Hydratase MimicCobalt(III), Iron(III)Pentadentate N₃S₂ ligand on a pyridine-2,6-dicarboxylic acid scaffoldNitrile HydrationMimics the active site of NHase, achieving low but measurable catalytic turnover. mdpi.com
Olefin Polymerization CatalystIron (Fe), Cobalt (Co)Pyridine-bis(imine) (PDI)Ethylene (B1197577) PolymerizationAmong the most active catalysts for ethylene polymerization, inspired by the search for non-metallocene catalysts. acs.orgnih.gov
Proton Reduction CatalystNickel (Ni)Sulfur-rich tetradentate and pentadentate ligandsHydrogen EvolutionInspired by the sulfur-rich environment in hydrogenase enzymes to create inexpensive and stable mimics. anl.gov

Application of Advanced Spectroscopic Techniques for In Situ and Operando Characterization

Future studies on catalysts derived from this compound would greatly benefit from these methods. For example, Ambient-Pressure X-ray Photoelectron Spectroscopy (AP-XPS) can provide information about the elemental composition and chemical state of a catalyst's surface during a reaction at near-ambient pressures. numberanalytics.com This would be invaluable for identifying the active metal oxidation state in a this compound metal complex during catalysis.

In situ and operando Infrared (IR) and Raman spectroscopy can detect vibrational modes of molecules, offering insights into ligand-metal bonding and the adsorption of reactants onto the catalyst surface. numberanalytics.comTransient absorption spectroscopy is another powerful tool for studying the dynamics of photo-induced processes, which is particularly relevant for light-driven catalytic reactions like water splitting or CO₂ reduction. researchgate.net By capturing the spectral features of transiently formed intermediates, researchers can elucidate the photocatalytic pathway and identify rate-limiting steps. anl.gov

Table 2: Advanced Spectroscopic Techniques for Catalyst Characterization

TechniqueAbbreviationInformation ObtainedRelevance to this compound Catalysts
Ambient-Pressure X-ray Photoelectron SpectroscopyAP-XPSSurface elemental composition and chemical/oxidation states under reaction conditions.Determining the active state of the metal center coordinated by the ligand. numberanalytics.com
In Situ Transmission Electron MicroscopyIn Situ TEMReal-time imaging of catalyst morphology, particle size, and dispersion under thermal or reactive environments.Observing structural changes in supported catalysts during operation. numberanalytics.com
Transient Absorption SpectroscopyTASKinetics and spectra of short-lived electronic excited states and reaction intermediates.Understanding the mechanism of photocatalytic cycles involving the catalyst. anl.govresearchgate.net
X-ray Absorption SpectroscopyXASLocal atomic structure (bond distances, coordination numbers) and electronic structure of the metal center.Probing the geometry and electronic changes of the metal complex during the catalytic cycle. anl.govnumberanalytics.com

Rational Design of Next-Generation Ligands and Materials Based on the this compound Scaffold

Rational design, guided by structure-activity relationship (SAR) studies and computational modeling, is a powerful strategy for developing new ligands and materials with enhanced properties. nih.govnih.gov The this compound scaffold is an excellent starting point for such design efforts.

By systematically modifying the three key components of the molecule—the pyridine ring, the ethylamine (B1201723) linker, and the hexyl chain—researchers can fine-tune its properties.

Pyridine Ring Modification: Introducing electron-donating or electron-withdrawing substituents onto the pyridine ring can alter the electronic properties of the metal center in a catalyst, influencing its reactivity and selectivity. nih.gov For instance, studies on other pyridine derivatives have shown that the position and nature of substituents significantly impact biological and catalytic activity. nih.gov

Hexyl Chain Modification: The length and branching of the alkyl chain can be varied to control the solubility of the resulting complexes in different solvents and to create specific steric environments around the active site. Shortening or lengthening the chain from hexyl could impact catalyst stability and substrate access. vulcanchem.com

Amine Group Functionalization: The secondary amine offers a site for further functionalization. For example, it could be incorporated into a larger, multi-dentate ligand structure, potentially increasing the stability and activity of the corresponding metal complex. polimi.it

This rational design approach has been successfully applied to other ligand systems. For example, in the development of catalysts for the silyl-Heck reaction, a systematic variation of phosphine (B1218219) ligands, guided by kinetic analysis, led to a second-generation catalyst with dramatically improved yields. acs.org Similarly, the design of ferrocene-modified analogues of kinase inhibitors demonstrated how replacing a pyridine ring with a ferrocenyl group could enhance biological efficacy. mdpi.com These examples provide a roadmap for the intelligent design of next-generation catalysts and functional materials based on the this compound scaffold.

Exploration of Sustainable Synthesis and Application Methodologies

The principles of green chemistry are increasingly important in chemical research and manufacturing. Future work on this compound and its derivatives should prioritize the development of sustainable synthesis routes and applications.

Current laboratory-scale syntheses often involve multi-step processes that may use hazardous reagents and solvents. vulcanchem.com Future research should focus on developing more environmentally benign synthetic methods. This could include:

One-Pot, Multicomponent Reactions: These reactions combine multiple starting materials in a single vessel to form a complex product, reducing the number of steps, solvent waste, and purification efforts. researchgate.net The synthesis of various pyridylpyrimidine-2-amines has been achieved efficiently using this approach under solvent-free conditions. researchgate.net

Catalytic Synthesis: Employing catalytic amounts of reagents instead of stoichiometric ones minimizes waste.

Use of Greener Solvents: Replacing hazardous solvents like dichloromethane (B109758) with more sustainable alternatives such as water, ethanol, or supercritical CO₂. nih.gov

Flow Chemistry: Continuous flow synthesis can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scale-up compared to batch processes. vulcanchem.com

In addition to sustainable synthesis, the applications of these compounds should also be considered from a green chemistry perspective. Using catalysts based on earth-abundant and non-toxic metals like iron, in conjunction with ligands like this compound, is preferable to using catalysts based on precious or toxic metals. acs.org Furthermore, developing catalysts that are highly efficient and can be easily recovered and reused would significantly improve the sustainability of chemical processes.

Q & A

Q. What statistical methods reconcile conflicting QSAR predictions for blood-brain barrier permeability?

  • Methodological Answer : Apply consensus modeling combining 2D (Molconn-Z descriptors) and 3D (GRID/GOLPE) approaches. Bootstrap aggregation (100 iterations) reduces standard error from ±0.48 to ±0.21 log units. Validate via in situ rat brain perfusion (89% prediction accuracy) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.